Daldinone A Daldinone A Daldinone A is a member of fluorenes.
Daldinone A is a natural product found in Annulohypoxylon stygium and Daldinia concentrica with data available.
Brand Name: Vulcanchem
CAS No.: 479669-74-4
VCID: VC7828320
InChI: InChI=1S/C20H16O5/c21-13-3-1-2-10-18(13)16(24)8-12-9-4-6-14(22)19-15(23)7-5-11(17(9)19)20(10,12)25/h1-3,5,7,9,12,21,23,25H,4,6,8H2/t9-,12+,20+/m1/s1
SMILES: C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O
Molecular Formula: C20H16O5
Molecular Weight: 336.3 g/mol

Daldinone A

CAS No.: 479669-74-4

Cat. No.: VC7828320

Molecular Formula: C20H16O5

Molecular Weight: 336.3 g/mol

* For research use only. Not for human or veterinary use.

Daldinone A - 479669-74-4

Specification

CAS No. 479669-74-4
Molecular Formula C20H16O5
Molecular Weight 336.3 g/mol
IUPAC Name (2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.02,11.03,8.016,20]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione
Standard InChI InChI=1S/C20H16O5/c21-13-3-1-2-10-18(13)16(24)8-12-9-4-6-14(22)19-15(23)7-5-11(17(9)19)20(10,12)25/h1-3,5,7,9,12,21,23,25H,4,6,8H2/t9-,12+,20+/m1/s1
Standard InChI Key OYRYUFABCKQXTO-HGCCHXFOSA-N
Isomeric SMILES C1CC(=O)C2=C(C=CC3=C2[C@H]1[C@H]4[C@@]3(C5=C(C(=O)C4)C(=CC=C5)O)O)O
SMILES C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O
Canonical SMILES C1CC(=O)C2=C(C=CC3=C2C1C4C3(C5=C(C(=O)C4)C(=CC=C5)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Daldinone A features a pentacyclic benzo[j]fluoranthene core with three hydroxyl groups and two ketone functionalities. Its IUPAC name, (2R,11S,12R)-2,7,17-trihydroxypentacyclo[10.7.1.0²,¹¹.0³,⁸.0¹⁶,²⁰]icosa-1(20),3(8),4,6,16,18-hexaene-9,15-dione, reflects the stereochemical complexity of the molecule . The absolute configuration at chiral centers (C2, C11, C12) was confirmed through NMR coupling constants and ROESY correlations .

Table 1: Key Molecular Properties of Daldinone A

PropertyValueSource
Molecular FormulaC₂₀H₁₆O₅PubChem
Molecular Weight336.3 g/molPubChem
XLogP32.4PubChem
Hydrogen Bond Donors3PubChem
Hydrogen Bond Acceptors5PubChem
Rotatable Bonds0PubChem

Spectroscopic Characterization

The compound’s structure was validated through HRESIMS (m/z 337.1042 [M+H]⁺), UV-Vis (λmax 254, 305 nm), and ECD spectroscopy . The presence of a conjugated aromatic system accounts for its strong absorbance in the UV range.

Natural Occurrence and Biosynthesis

Fungal Sources

Daldinone A has been isolated from:

  • Annulohypoxylon stygium: Mangrove-derived endophytes from Rhizophora racemosa in Cameroon .

  • Daldinia concentrica: A wood-decaying fungus prevalent in temperate forests .

  • Nigrospora oryzae: A plant pathogen with antimicrobial secondary metabolites .

Biosynthetic Pathways

Genomic analyses of Annulohypoxylon sp. revealed that Daldinone A originates from a polyketide synthase (PKS)-derived pathway. Feeding experiments with 1,8-dihydroxynaphthalene (DHN) demonstrated its role as a biosynthetic precursor, leading to the formation of daldinone B and subsequent oxidative modifications . Epigenetic modulation using suberoylanilide hydroxamic acid (SAHA) enhanced the production of chlorinated analogues, suggesting regulatory control by histone deacetylases .

Pharmacological Activities

Antimicrobial Effects

Daldinone A exhibits selective activity against Pseudomonas aeruginosa (MIC: 32 μg/mL), potentially through disruption of membrane integrity . Comparative studies with daldinone E showed superior radical scavenging capacity (DPPH assay: IC₅₀ 48 μM vs. ascorbic acid IC₅₀ 42 μM) .

Cytotoxicity and Anticancer Mechanisms

In Jurkat J16 and Ramos lymphoma cells, structural analogues like daldinone I induced apoptosis via:

  • Mitochondrial Pathway Activation: Caspase-9 cleavage and cytochrome c release .

  • Autophagy Inhibition: LC3-II accumulation and p62/SQSTM1 degradation blockade .

  • DNA Damage: Increased γ-H2AX phosphorylation (1.8-fold vs. control) .

Table 2: Cytotoxic Potency of Daldinone Derivatives

CompoundCell LineIC₅₀ (μM)Mechanism
Daldinone IRamos6.6Apoptosis, autophagy
Daldinone BJurkat J1614.1Oxidative stress
Daldinone EMCF-7>50Radical scavenging

Structural-Activity Relationships (SAR)

Hydroxylation Patterns

The 3,9,12b-trihydroxy configuration in Daldinone A is critical for:

  • Antioxidant Activity: Para-hydroxyl groups facilitate electron delocalization .

  • Membrane Permeability: Reduced rotatable bonds enhance passive diffusion (LogP 2.4) .

Stereochemical Influences

The (6aR,6bS,12bR) configuration determines:

  • Receptor Binding: Docking studies with topoisomerase II showed ΔG = -9.2 kcal/mol .

  • Metabolic Stability: Resistance to CYP3A4-mediated oxidation (t₁/₂ > 6 h) .

Research Challenges and Future Directions

Analytical Limitations

  • Stereochemical Assignments: Discrepancies in optical rotations ([α]D −216 vs. +300.9 for daldinone B) necessitate advanced chiroptical methods .

  • Biosynthetic Engineering: Heterologous expression of PKS clusters in Aspergillus nidulans remains inefficient (yield < 2 mg/L) .

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